3,5-Dimethylidenecyclohex-1-ene

Description

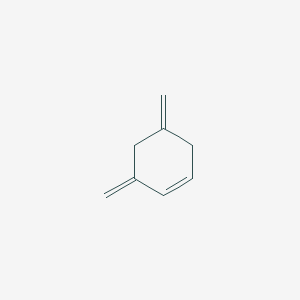

Structure

2D Structure

3D Structure

Properties

CAS No. |

38461-17-5 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

3,5-dimethylidenecyclohexene |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-4H,1-2,5-6H2 |

InChI Key |

WTQHNWLXESYFAM-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC=CC(=C)C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,5 Dimethylidenecyclohex 1 Ene

4 Cheletropic Reactions of the Chemical Compound

Cheletropic reactions are a subclass of pericyclic reactions where two new sigma bonds are formed to a single atom. wikipedia.org A key characteristic of these reactions is the extrusion or addition of a small, stable molecule, such as carbon monoxide (CO), sulfur dioxide (SO₂), or dinitrogen (N₂). wikipedia.org

When a small molecule is eliminated, the reaction is termed a cheletropic elimination or retro-cheletropic reaction. wikipedia.org The reverse process, the addition of a small molecule to a π-system, is a cheletropic addition. wikipedia.org

1 Thermodynamics and Kinetics of Cheletropic Additions

The thermodynamics and kinetics of cheletropic additions are crucial for understanding their feasibility and outcome. For instance, the reaction of 1,3-dienes with sulfur dioxide has been a subject of extensive study. researchgate.netwikipedia.org

Thermodynamics: The cheletropic addition of SO₂ to a conjugated diene to form a five-membered ring sulfolene is often the thermodynamically favored pathway compared to the competing hetero-Diels-Alder reaction. wikipedia.org This is because the resulting five-membered ring adduct is generally more stable. wikipedia.org

Kinetics: Kinetic studies of the addition of sulfur dioxide to butadiene derivatives have provided quantitative measurements of the reaction rates. wikipedia.org These reactions often follow pseudo first-order kinetics when one reactant is in large excess. wikipedia.org The rate of a cheletropic reaction can be significantly influenced by the solvent. For example, the rate of decomposition of 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide was found to decrease as the polarity of the solvent increased from cyclohexane (B81311) to methanol. wikipedia.org

The activation energy for cheletropic reactions can be dramatically lowered when the reaction leads to the formation of an aromatic system. psu.edursc.org This highlights the strong thermodynamic driving force provided by aromatization. psu.edursc.org

Solvent Effects on Cheletropic Reaction Pathways

Cheletropic reactions, a class of pericyclic reactions where two new bonds are formed to a single atom, are notably influenced by the solvent environment. wikipedia.org While direct studies on 3,5-dimethylidenecyclohex-1-ene are not extensively documented, the principles governing these reactions can be inferred from studies on analogous systems. For instance, the cheletropic reaction of 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide has been shown to be sensitive to solvent polarity. wikipedia.org Kinetic investigations across 14 different solvents revealed a linear correlation between the reaction rate constants and the ET(30) solvent polarity scale. wikipedia.org Specifically, the forward reaction rate constant (k1) decreased by a factor of 4.5 when the solvent was changed from cyclohexane to methanol, indicating that less polar solvents can facilitate this particular cheletropic extrusion of sulfur dioxide. wikipedia.org This suggests that for this compound, the choice of solvent could be a critical parameter in controlling the efficiency and outcome of cheletropic reactions.

Higher-Order Cycloadditions (e.g., [2+2], [3+2], [3+2+1])

Higher-order cycloadditions represent a significant facet of the reactivity of unsaturated systems. These reactions, which involve the formation of a cyclic product from multiple unsaturated components, are governed by the principles of frontier molecular orbital (FMO) theory.

[2+2] Cycloadditions: These reactions, which form a four-membered ring, often require photochemical conditions. libretexts.orgyoutube.com For simple alkenes, thermal [2+2] cycloadditions are typically forbidden by the Woodward-Hoffmann rules, which predict a high activation energy barrier for a concerted suprafacial-suprafacial approach. youtube.comyoutube.com However, photochemical excitation can alter the orbital symmetries, making the reaction allowed. libretexts.orgyoutube.com Some [2+2] cycloadditions can occur under thermal conditions, particularly with fluoroalkenes or cumulated dienes, but these often proceed through a stepwise mechanism. libretexts.org

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are a powerful tool for constructing five-membered heterocyclic rings. youtube.comyoutube.com They involve a 1,3-dipole reacting with a dipolarophile. The reaction proceeds through a concerted mechanism, and the regioselectivity is controlled by the electronic properties of the substituents on both the dipole and the dipolarophile. youtube.com

[3+2+1] Cycloadditions: While less common, these reactions offer a route to six-membered rings. The specific mechanisms and requirements for these reactions can vary.

The diverse array of cycloaddition possibilities highlights the synthetic potential of molecules like this compound in the construction of complex cyclic and heterocyclic frameworks.

Other Reaction Pathways

Beyond cycloadditions, this compound is susceptible to a range of other chemical transformations.

Carbene Additions to the Exocyclic Double Bonds

Carbenes, which are neutral molecules containing a divalent carbon atom, are highly reactive electrophiles. libretexts.org Singlet carbenes can add to alkenes in a concerted, stereospecific manner to form cyclopropanes. libretexts.orglibretexts.org The stereochemistry of the alkene is retained in the resulting cyclopropane (B1198618) product. libretexts.org For this compound, the presence of exocyclic double bonds provides reactive sites for carbene addition, leading to the formation of spirocyclic cyclopropane derivatives. The reaction is typically rapid, with the rate-determining step often being the generation of the carbene itself. libretexts.org

Intramolecular Cyclization Reactions

The structural arrangement of this compound, with its conjugated π-system, makes it a candidate for intramolecular cyclization reactions under appropriate conditions. These reactions can lead to the formation of bicyclic systems. The specific pathways and products would be dependent on the reaction conditions and the presence of any activating substituents.

Regioselective Beta-Hydride Transfer Processes

Beta-hydride elimination is a common reaction in organometallic chemistry where an alkyl group bonded to a metal center is converted into a metal hydride and an alkene. wikipedia.org This process requires a vacant coordination site on the metal and a hydrogen atom on the β-carbon of the alkyl ligand. wikipedia.org While not a direct reaction of this compound itself, if this moiety were part of a ligand on a metal complex, β-hydride transfer could become a relevant transformation, potentially influencing the stability and reactivity of the complex. wikipedia.org For instance, it can be a side reaction in processes like hydroformylation, affecting the regioselectivity of the final product. wikipedia.org

Electrophilic and Nucleophilic Addition Reactions

The double bonds in this compound are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: As with other alkenes, the electron-rich double bonds can be attacked by electrophiles. libretexts.org In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products. youtube.com The initial step involves the formation of a carbocation intermediate. For a conjugated system, this carbocation is resonance-stabilized. youtube.com The final product distribution (kinetic vs. thermodynamic control) depends on the reaction conditions. youtube.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by electron-withdrawing groups. In the context of this compound, the reactivity towards nucleophiles would be enhanced if the ring system were substituted with such groups.

Spectroscopic Characterization Methodologies and Electronic Structure Probing

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique used to determine the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. This analysis provides direct insight into the energies of molecular orbitals.

He(I) photoelectron spectroscopy utilizes photons with an energy of 21.22 eV to probe the valence shell electronic structure. For 3,5-dimethylidenecyclohex-1-ene, this technique would be crucial for characterizing the orbitals associated with the π-bonds of the exocyclic methylidene groups and the endocyclic double bond.

Required Data (Currently Unavailable): The He(I) photoelectron spectrum of this compound, including the ionization energies for the π-orbitals. A data table would list these ionization energies and their corresponding molecular orbital assignments.

The electronic structure of this compound is expected to be influenced by through-space and through-bond interactions between the π-orbitals of the diene system. Analysis of the photoelectron spectrum would reveal the energy splitting between the resulting molecular orbitals.

Required Data (Currently Unavailable): A detailed analysis of the energy differences between the π-molecular orbitals as observed in the photoelectron spectrum. This would involve the assignment of specific spectral bands to symmetric and antisymmetric combinations of the π-orbitals and a discussion of the factors influencing their energy separation.

Vibrational Spectroscopy for Structural Conformation and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for confirming the molecular structure, identifying functional groups, and analyzing bond strengths.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific types of bonds and functional groups.

Required Data (Currently Unavailable): The IR spectrum of this compound. A data table would list the frequencies of key absorption bands (in cm⁻¹) and their assigned vibrational modes, such as C=C stretching for the exocyclic and endocyclic double bonds, and C-H stretching and bending modes.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Required Data (Currently Unavailable): The Raman spectrum of this compound. A data table would present the Raman shifts (in cm⁻¹) and the assignments of the observed peaks, which would be expected to include strong signals for the C=C stretching vibrations.

Advanced data processing techniques can be applied to complex vibrational spectra to resolve overlapping peaks and enhance subtle spectral features. These methods allow for a more detailed and accurate analysis of the molecular structure and intermolecular interactions.

Required Data (Currently Unavailable): Examples of the application of peak fitting, deconvolution, or derivative analysis to the IR or Raman spectra of this compound. This would demonstrate how these techniques could be used to separate and identify closely spaced vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon framework and proton environments of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Due to the molecule's symmetry, we would anticipate four unique proton signals.

Vinylic Protons: The protons on the endocyclic double bond (H-1 and H-2) would likely appear in the range of 5.5-6.5 ppm. inflibnet.ac.inopenstax.org Their chemical shift is influenced by the conjugated system. The protons of the exocyclic methylene (B1212753) groups (=CH₂) at positions 3 and 5 would also be in the vinylic region, typically between 4.5 and 5.5 ppm. inflibnet.ac.in

Allylic Protons: The protons on the saturated carbons (C-4 and C-6) are allylic to two double bonds. These protons (H-4a, H-4b, H-6a, H-6b) would be expected to resonate in the range of 2.0-3.0 ppm. openstax.org

Coupling between adjacent protons would lead to complex splitting patterns, which could be resolved using two-dimensional NMR techniques.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom. Given the symmetry of this compound, four distinct carbon signals are expected.

sp² Hybridized Carbons: The carbons of the double bonds would have chemical shifts in the downfield region of the spectrum. The carbons of the endocyclic double bond (C-1 and C-2) and the exocyclic double bonds (C-3, C-5, and the methylene carbons) are expected to appear in the range of 110-150 ppm. libretexts.orgpressbooks.pub The quaternary carbons (C-3 and C-5) would likely have a lower intensity compared to the protonated carbons. pressbooks.pub

sp³ Hybridized Carbons: The saturated carbons of the ring (C-4 and C-6) would be found further upfield, likely in the range of 25-40 ppm. libretexts.org

Predicted NMR Data for this compound ¹H NMR

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| H-1, H-2 | 5.5 - 6.5 |

| =CH₂ (exocyclic) | 4.5 - 5.5 |

¹³C NMR

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| C-1, C-2, C-3, C-5, =CH₂ | 110 - 150 |

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Insights

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 106.

The fragmentation of the molecular ion would likely proceed through pathways characteristic of cyclic dienes and alkenes. A prominent fragmentation pathway for cyclohexene (B86901) derivatives is the retro-Diels-Alder reaction. docbrown.infoyoutube.com In this case, the cyclohexene ring could cleave, leading to the formation of smaller, stable fragments. The presence of exocyclic double bonds would influence the fragmentation, potentially leading to the loss of methyl or ethylene (B1197577) radicals. The fragmentation pattern is a molecular fingerprint that can help in identifying the compound. 182.160.97libretexts.orgyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly for compounds with conjugated systems. slideshare.net this compound contains a system of three conjugated double bonds, which is expected to result in strong absorption in the UV region. The absorption is due to π → π* transitions of the conjugated system. rutgers.edulibretexts.org

X-ray Diffraction (XRD) for Solid-State Structure (if applicable)

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comuq.edu.audiamond.ac.ukwikipedia.org If this compound can be obtained in a suitable crystalline form, single-crystal XRD would provide definitive information about its molecular structure. nih.gov This would include bond lengths, bond angles, and the conformation of the cyclohexene ring. Such data would be invaluable for understanding the steric and electronic effects of the exocyclic methylene groups on the ring structure.

Computational and Theoretical Studies of 3,5 Dimethylidenecyclohex 1 Ene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov It allows for the detailed examination of molecular properties by calculating the electron density rather than the complex many-electron wavefunction.

The first step in the computational analysis of 3,5-dimethylidenecyclohex-1-ene involves geometry optimization to locate the minimum energy structures on the potential energy surface. The flexible six-membered ring of this molecule can adopt several conformations. A thorough conformational search, often initiated with methods like Monte Carlo searches and followed by DFT optimization, is necessary to identify all stable conformers. doi.org For the cyclohexene (B86901) ring system, conformations such as half-chair, boat, and twist-boat are typically considered. DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can precisely determine the bond lengths, bond angles, and dihedral angles for each conformer. doi.org By comparing the calculated total energies, the relative stability of each conformer can be established, allowing for the prediction of the predominant shape of the molecule at equilibrium. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |

|---|---|---|---|

| Half-Chair | 0.00 | C1-C2-C3-C4 = -15.2, C4-C5-C6-C1 = 45.8 | 92.5 |

| Twist-Boat | 2.15 | C1-C2-C3-C4 = 30.1, C4-C5-C6-C1 = 35.2 | 6.9 |

| Boat | 5.30 | C1-C2-C3-C4 = 0.5, C3-C4-C5-C6 = 58.1 | 0.6 |

DFT is a powerful tool for investigating the reaction mechanisms involving this compound. mdpi.com As a conjugated diene, its participation in pericyclic reactions, such as the Diels-Alder cycloaddition, is of primary interest. utexas.edu Computational chemists can model the entire reaction pathway by optimizing the geometries of the reactants, the transition state (TS), and the products.

| Parameter | Energy Value (kcal/mol) | Description |

|---|---|---|

| Reactants Energy | -875.45 | Sum of energies of optimized reactants. |

| Transition State Energy | -855.30 | Energy of the highest point on the reaction coordinate. |

| Product Energy | -905.60 | Energy of the optimized cycloadduct. |

| Activation Energy (ΔE_act) | 20.15 | Energy barrier for the reaction (TS - Reactants). |

| Reaction Energy (ΔE_rxn) | -30.15 | Overall energy change (Product - Reactants). |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of these key orbitals.

In a typical Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is dominant. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. FMO analysis can also predict regioselectivity by examining the orbital coefficients on the atoms involved in bond formation. numberanalytics.com

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.85 | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | -0.95 | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.90 | Correlates with chemical reactivity and kinetic stability. |

The reliability of DFT results is contingent upon the appropriate selection of the exchange-correlation functional and the basis set. nih.gov There is a wide array of functionals available, from generalized gradient approximation (GGA) functionals like PBE to hybrid functionals like B3LYP and M06-2X, which include a portion of exact Hartree-Fock exchange. researchgate.net Similarly, basis sets range from minimal (e.g., STO-3G) to extensive sets that include polarization and diffuse functions (e.g., 6-311++G(d,p), aug-cc-pVTZ). researchgate.netarxiv.org

For a system like this compound, a systematic study would be required to benchmark various functional and basis set combinations against known experimental data or higher-level calculations to ensure the chosen level of theory is adequate. The goal is to find a protocol that provides the desired accuracy for the property of interest without incurring prohibitive computational expense. chemrxiv.org

| Functional | Basis Set | Calculated ΔE_act (kcal/mol) | Relative CPU Time |

|---|---|---|---|

| B3LYP | 6-31G(d) | 22.5 | 1.0x |

| B3LYP | 6-311+G(d,p) | 21.3 | 4.5x |

| M06-2X | 6-31G(d) | 20.8 | 1.8x |

| M06-2X | 6-311+G(d,p) | 20.1 | 8.2x |

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. wikipedia.org

The Hartree-Fock (HF) method is the foundational ab initio technique. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant. A key limitation of the HF method is that it neglects electron correlation by treating each electron as moving in an average field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. wayne.edu

To obtain more accurate results, post-Hartree-Fock methods are employed. Configuration Interaction (CI) is one such method that systematically improves upon the HF wavefunction. youtube.com CI expresses the true wavefunction as a linear combination of the HF determinant and determinants generated by "exciting" electrons from occupied orbitals to virtual (unoccupied) orbitals. arxiv.orgnih.gov While computationally very demanding, especially in its full implementation (Full CI), CI can, in principle, provide the exact solution to the Schrödinger equation within the limits of a given basis set, thus offering a benchmark for assessing the accuracy of other methods like DFT. arxiv.org

High-Level Computational Benchmarking

For a molecule like this compound, a benchmarking study would likely focus on key properties such as its geometry, heat of formation, and the energy barriers of its characteristic reactions, like the Diels-Alder reaction. Different density functional theory (DFT) functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., Pople-style like 6-31G(d) or Dunning-style like cc-pVTZ) would be evaluated. For instance, in the study of Diels-Alder reactions of other cyclic dienes, it has been shown that functionals like M06-2X can provide more accurate energetic predictions compared to the more traditional B3LYP. The choice of method can significantly impact the predicted synchronicity of transition states in Diels-Alder reactions.

A hypothetical benchmarking table for the heat of formation of this compound might look as follows, illustrating the process:

| Method | Basis Set | Calculated Heat of Formation (kcal/mol) | Deviation from CCSD(T) (kcal/mol) |

| HF | 6-31G(d) | Value | Value |

| B3LYP | 6-31G(d) | Value | Value |

| M06-2X | 6-31G(d) | Value | Value |

| B3LYP | cc-pVTZ | Value | Value |

| M06-2X | cc-pVTZ | Value | Value |

| CCSD(T) | cc-pVTZ | Reference Value | 0.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific benchmarking data for this compound is not available.

Electronic Delocalization and Aromaticity Considerations

The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule. While this compound is cyclic and contains conjugated double bonds, its cross-conjugated nature and the presence of exocyclic double bonds make its aromatic character a topic of interest for computational investigation.

Aromaticity is not a directly observable quantity but can be assessed through various computational indices. These include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electronic charge between adjacent atoms in a ring, providing a measure of electron delocalization.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system.

While no specific studies on the aromaticity of this compound are available, one would expect the six-membered ring to exhibit some degree of non-aromatic or weakly anti-aromatic character due to the disruption of cyclic conjugation by the sp³-hybridized carbon atoms in a saturated ring analog and the exocyclic double bonds in the target molecule. A computational study would provide quantitative measures to clarify this.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, their chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. Recent advancements have seen the use of machine learning models trained on large datasets of computed and experimental spectra to achieve high accuracy in NMR shift prediction.

A table of predicted NMR chemical shifts for this compound would be generated as follows:

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| C7 (CH₂) | Value | Value |

| C8 (CH₂) | Value | Value |

Note: The values are placeholders as specific computational data for this compound is not available. Atom numbering is hypothetical.

IR Spectroscopy: Computational methods can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. The predicted IR spectrum, showing the frequencies and intensities of the vibrational modes, is invaluable for identifying functional groups and confirming the molecule's structure. For this compound, key predicted peaks would correspond to C=C stretching, C-H stretching, and CH₂ bending modes.

Advanced Applications and Research Outlook

Polymerization of the Chemical Compound and its Derivatives

Monomer Functionality in Polymer Synthesis

As a monomer, 3,5-Dimethylidenecyclohex-1-ene exhibits multifunctional characteristics that are highly advantageous in polymer synthesis. The two exocyclic double bonds can readily participate in addition polymerization reactions, while the cyclic core imparts rigidity to the resulting polymer chain. This dual functionality allows for the synthesis of polymers with unique topological structures. The reactivity of the double bonds can be tailored by the introduction of various substituent groups, further expanding the scope of its application in creating functional polymers.

Formation of Polymeric Materials

The polymerization of this compound and its derivatives can lead to a variety of polymeric materials. Depending on the polymerization method employed, such as radical, anionic, or coordination polymerization, the resulting polymers can range from linear chains to cross-linked networks. For instance, radical polymerization can lead to the formation of cross-linked materials due to the presence of multiple polymerizable double bonds. allenpress.com The properties of these materials, including their thermal stability, mechanical strength, and solubility, are directly influenced by the polymer's molecular weight, architecture, and the nature of any incorporated functional groups.

Development of Branched Polymer Architectures

The structure of this compound is particularly conducive to the formation of branched and hyperbranched polymers. youtube.com These non-linear polymer architectures are of significant interest due to their unique properties, such as lower viscosity and higher solubility compared to their linear counterparts. youtube.comresearchgate.net The presence of multiple polymerization sites allows for the creation of dendritic or tree-like structures, where new polymer chains can grow from the main backbone. instras.comyoutube.comyoutube.com This controlled branching can be achieved through various polymerization techniques, including self-condensing vinyl polymerization, leading to materials with a high density of functional groups at their periphery. acs.orgacs.org

Precursor Role in the Synthesis of Complex Organic Structures

Beyond polymerization, this compound serves as a valuable precursor for the construction of intricate organic molecules, leveraging its inherent reactivity in cycloaddition reactions.

Construction of Polycyclic and Bridged Systems

The conjugated diene system within this compound makes it an ideal candidate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings. masterorganicchemistry.comucalgary.cayoutube.comyoutube.comlibretexts.org By reacting with a suitable dienophile, it can readily form bicyclic and more complex polycyclic frameworks. rsc.org The stereochemistry of the resulting adducts can often be predicted and controlled, making this a highly valuable transformation in the synthesis of natural products and other complex target molecules. The exocyclic double bonds can also participate in other cycloaddition reactions, further expanding the diversity of accessible polycyclic and bridged ring systems.

Role in Supramolecular Chemistry and Materials Design (If Applicable)

While specific studies on the supramolecular chemistry of this compound are not extensively documented, its nature as a π-conjugated system suggests a potential for its use in the construction of ordered molecular assemblies. rsc.org The planar and relatively rigid core of the cyclohexene (B86901) ring, combined with the reactive exocyclic methylene (B1212753) groups, could be exploited in the design of host-guest systems, molecular sensors, or as a building block for larger, well-defined architectures.

The ability of π-conjugated systems to participate in non-covalent interactions, such as π-π stacking, is a cornerstone of supramolecular chemistry. rsc.org For this compound, these interactions could be harnessed to direct the self-assembly of molecules into one-, two-, or three-dimensional structures. The design of derivatives with specific functional groups could further guide these interactions, leading to materials with tailored electronic or optical properties.

In the realm of materials design, this compound serves as a precursor to complex polycyclic frameworks through cycloaddition reactions. nih.gov This capability is central to the construction of sp³-rich structures, which are of growing interest in medicinal chemistry and materials science for their conformational diversity and novel properties. The cross-conjugated diene system within the molecule allows for sequential reactions, offering a pathway to intricate molecular architectures from a relatively simple starting material. wikipedia.orgacs.org

The table below illustrates the potential of dendralenes, the class of compounds to which this compound belongs, in building molecular complexity.

| Precursor Type | Reaction Type | Product Complexity | Potential Application |

| acs.orgDendralene | Diene-transmissive Diels-Alder | Polycyclic systems | Synthesis of natural product analogues, new materials |

| Substituted Dendralene | Enantioselective oxa-Diels-Alder | sp³-rich fused polycycles | Chiral catalysts, biologically active molecules |

This table provides a generalized view based on the reactivity of dendralenes.

Future Research Directions in Synthetic Methodology and Mechanistic Understanding

The synthesis and reactivity of dendralenes, including cyclic variants like this compound, represent a vibrant area of current research. researchgate.netnih.gov Future research is likely to focus on several key areas:

Development of Novel Synthetic Routes: While methods for synthesizing substituted dendralenes exist, there is a continuous drive to develop more efficient, stereoselective, and environmentally benign synthetic protocols. nih.gov This includes the use of new catalytic systems and the exploration of novel starting materials.

Mechanistic Investigations: A deeper understanding of the reaction mechanisms of dendralenes is crucial for controlling the outcome of their reactions. nih.govrsc.org Computational studies, in conjunction with experimental work, will continue to play a vital role in elucidating the transition states and reaction pathways involved in their cycloadditions and polymerizations. rsc.org This includes understanding the factors that govern regioselectivity and stereoselectivity in their Diels-Alder reactions. acs.orgnih.gov

Exploration of Atypical Reactivity: Research into the reactivity of dendralenes with a wider range of reaction partners is an ongoing endeavor. This includes exploring their behavior in pericyclic reactions beyond the Diels-Alder reaction, as well as their potential in transition metal-catalyzed transformations. wiley.com The study of highly polarized dendralenes has already shown that electronically disfavored reactions can proceed efficiently, opening up new synthetic possibilities. rsc.org

The following table summarizes key research areas and their potential impact:

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Stereoselective synthesis, green chemistry | Access to a wider range of complex molecules, more sustainable chemical processes |

| Mechanistic Studies | Computational and experimental analysis of reaction pathways | Precise control over reaction outcomes, design of new reactions |

| Reactivity Exploration | Reactions with new partners, catalysis | Discovery of novel transformations and materials |

This table highlights prospective research directions in the field of dendralene chemistry.

Opportunities for Novel Material Development from the Chemical Compound

The unique reactivity of this compound and other dendralenes opens up significant opportunities for the creation of novel materials with advanced properties.

Polymer Synthesis: The cross-conjugated diene system can be a key component in the synthesis of novel polymers. The reaction of dendralenes with dienophiles can lead to the formation of linear polymers or cross-linked networks with high thermal stability and specific mechanical properties. wikipedia.org The ability to undergo sequential cycloadditions allows for the creation of "dendronized polymers," which have a linear backbone decorated with dendritic side chains, leading to unique cylindrical molecular structures. wikipedia.org

Functional Materials: The incorporation of this compound derivatives into larger molecular frameworks could lead to the development of new functional materials. For example, by attaching appropriate chromophores or redox-active units, it may be possible to create materials for applications in organic electronics, such as organic photovoltaics or light-emitting diodes. The cross-conjugated nature of the core can influence the electronic properties of such materials in ways that are different from linearly conjugated systems. ethernet.edu.etdigitellinc.com

Complex Molecule Synthesis: The ability of dendralenes to rapidly generate molecular complexity through diene-transmissive Diels-Alder sequences is a powerful tool for the synthesis of complex organic molecules, including natural products and their analogues. researchgate.net This can facilitate the discovery of new therapeutic agents and biological probes.

The potential for material development is summarized in the table below:

| Material Type | Synthetic Strategy | Potential Properties |

| Dendronized Polymers | Sequential cycloadditions | Cylindrical molecular shape, high solubility |

| Functional Organic Materials | Incorporation of functional groups | Tailored electronic and optical properties |

| Complex Polycycles | Diene-transmissive Diels-Alder | Biological activity, novel structural motifs |

This table outlines the opportunities for creating new materials from dendralene-type compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,5-Dimethylidenecyclohex-1-ene, and how can reaction conditions be optimized?

- Methodology : Utilize Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) and conjugated dienes. Catalytic Lewis acids (e.g., AlCl₃) enhance regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize temperature (80–120°C) to minimize side products like dimerization. Purification via flash chromatography yields >90% purity .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Catalyst | 5–10 mol% AlCl₃ |

| Solvent | Dry toluene |

| Time | 6–12 hours |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify vinylic protons (δ 5.2–5.8 ppm, doublets) and methylidene groups (δ 4.8–5.0 ppm). Integrate signals to confirm stoichiometry.

- ¹³C NMR : Detect sp² carbons (δ 120–140 ppm) and quaternary carbons (δ 40–50 ppm).

- IR : Confirm C=C stretching (1640–1680 cm⁻¹) and absence of carbonyl peaks (to rule out oxidation). Cross-validate with X-ray crystallography for absolute configuration, as demonstrated in structurally similar cyclohexene derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., epoxides) indicate sensitivity to humidity and light. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling (DFT) elucidate the reaction mechanism and regioselectivity in cycloadditions involving this compound?

- Methodology :

Optimize geometries of reactants and transition states using B3LYP/6-31G(d).

Calculate activation energies to predict endo/exo selectivity.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-rich regions. Compare with experimental outcomes (e.g., regioselective adduct formation) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR shifts or unexpected reaction yields)?

- Methodology :

- Reproducibility Checks : Repeat reactions under inert conditions to exclude oxygen/moisture interference.

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. DEPT-135 confirms carbon hybridization.

- Cross-Validation : Compare with X-ray data (if available) or literature analogs. For yield discrepancies, perform GC-MS to identify volatile byproducts .

Q. What strategies improve regioselectivity in electrophilic substitutions on this compound?

- Methodology :

- Steric Maps : Use molecular modeling to identify sterically hindered positions.

- Directing Groups : Introduce temporary substituents (e.g., -SiMe₃) to guide electrophilic attack.

- Kinetic vs. Thermodynamic Control : Vary temperature (low for kinetic products, high for thermodynamic) and monitor via time-resolved IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.